molecular formula C17H18N4O2 B12266418 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12266418
M. Wt: 310.35 g/mol
InChI Key: CWRSVSXCBVLVKQ-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin moiety and a pyrrolopyrimidine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents under basic conditions to introduce the benzodioxin moiety . The pyrrolopyrimidine core is then constructed through a series of cyclization reactions, often involving the use of formamide derivatives and catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of the benzodioxin moiety and the pyrrolopyrimidine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N4O2/c1-20-6-5-13-16(20)18-11-19-17(13)21(2)10-12-3-4-14-15(9-12)23-8-7-22-14/h3-6,9,11H,7-8,10H2,1-2H3

InChI Key

CWRSVSXCBVLVKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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